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In the realm of super-resolution imaging, Stimulated Emission Depletion (STED) microscopy

stands as a powerful technique to overcome the diffraction limit of light. The choice of

fluorescent probe is paramount to achieving the highest resolution and image quality. This

guide provides an objective comparison of the rhodamine-based dye ATTO 565 against other

commonly used rhodamine dyes—Rhodamine B, Rhodamine 6G, and Tetramethylrhodamine

(TMR)—for STED microscopy applications. This analysis is tailored for researchers, scientists,

and drug development professionals seeking to optimize their STED imaging experiments.

Photophysical and Spectral Properties: A
Quantitative Comparison
The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical

properties. A high molar extinction coefficient ensures efficient light absorption, a high quantum

yield translates to a bright signal, and exceptional photostability is crucial for enduring the high

laser powers used in STED. The spectral characteristics, including excitation and emission

maxima, dictate the laser lines required for excitation and depletion.
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Property ATTO 565 Rhodamine B Rhodamine 6G
TMR
(Tetramethylrh
odamine)

Excitation

Maximum (λex)
563-564 nm[1][2] 545-546 nm[3] 525-530 nm 554 nm

Emission

Maximum (λem)
590-592 nm[1][2] 566-567 nm[3] 548-552 nm 575 nm

Molar Extinction

Coefficient (ε)

120,000

M⁻¹cm⁻¹[1][2]

~106,000

M⁻¹cm⁻¹

~116,000

M⁻¹cm⁻¹

~95,000

M⁻¹cm⁻¹

Fluorescence

Quantum Yield

(Φ)

~90%[1][2] ~31-70% ~95% ~40%

Photostability High[1][2] Moderate High Moderate

Recommended

STED Depletion

Laser

660 nm

(excellent), 775

nm (very good)

[4][5]

Not commonly

used for STED

Not commonly

used for STED

660 nm

(excellent), 775

nm (moderate)[4]

[5]

Key Insights:

ATTO 565 emerges as a top performer with a high molar extinction coefficient and an

exceptional quantum yield, indicating a very bright fluorescent probe.[1][2] Its high

photostability makes it particularly well-suited for the demanding conditions of STED

microscopy.[1][2]

Rhodamine 6G exhibits an excellent quantum yield, comparable to ATTO 565, and high

photostability. However, its excitation and emission spectra are blue-shifted compared to

ATTO 565, which might be a consideration depending on the available laser lines and the

desired spectral separation in multi-color imaging.

Rhodamine B and TMR show lower quantum yields and moderate photostability compared to

ATTO 565 and Rhodamine 6G, which can limit their performance in STED applications

requiring long acquisition times or high laser powers.
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Performance in STED Microscopy: Resolution and
Photostability
The ultimate measure of a fluorophore's utility in STED microscopy is the achievable resolution

and its resistance to photobleaching under STED conditions.

Performance Metric ATTO 565 TMR Rhodamine B & 6G

Achievable Resolution

in STED

Down to ~20-60 nm[1]

[6]

Generally lower than

ATTO 565 due to

lower photostability

Not typically the first

choice for high-

performance STED

STED Depletion

Efficiency

High, especially with a

660 nm depletion

laser[4][5]

Moderate, can be

depleted with 660 nm

or 775 nm lasers[4][5]

Less characterized for

STED depletion

Photostability under

STED

Excellent, allowing for

multiple

acquisitions[1][2]

Moderate, prone to

faster photobleaching

Lower compared to

ATTO 565

Key Insights:

ATTO 565 has demonstrated the ability to achieve resolutions in the range of tens of

nanometers in STED microscopy, showcasing its superior performance.[1][6] Its high

photostability allows for the acquisition of high-quality, high-resolution images with a good

signal-to-noise ratio.[1][2]

While TMR can be used for STED microscopy, its moderate photostability can be a limiting

factor, potentially leading to faster signal degradation and limiting the achievable resolution,

especially in long-term imaging experiments.[4][5]

Rhodamine B and Rhodamine 6G, while excellent general-purpose fluorophores, are less

commonly employed in cutting-edge STED applications due to the availability of more robust

and specifically optimized dyes like ATTO 565.
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Protocol 1: Immunofluorescence Labeling with ATTO
565 NHS Ester for STED Microscopy
This protocol provides a general guideline for labeling intracellular proteins using an ATTO 565

NHS ester-conjugated secondary antibody.

Materials:

Cells grown on #1.5H coverslips

Phosphate-buffered saline (PBS)

Fixation buffer: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS

Blocking buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

Primary antibody (specific to the target protein)

ATTO 565-conjugated secondary antibody

Mounting medium with an appropriate refractive index (e.g., ProLong Diamond, Mowiol)

Procedure:

Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room

temperature.

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room

temperature. The choice of permeabilization agent depends on the location of the target

protein.

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
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Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the

cells for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the ATTO 565-conjugated secondary antibody in

blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Allow the mounting medium to cure as per the manufacturer's instructions.

Protocol 2: STED Microscopy Imaging
This protocol outlines the general steps for acquiring STED images. Specific parameters will

need to be optimized for the instrument and sample.

Instrumentation:

A STED microscope equipped with appropriate excitation and depletion lasers. For ATTO

565, an excitation laser around 561 nm and a depletion laser at 660 nm or 775 nm are

typically used.[4][5]

Procedure:

Sample Placement: Place the prepared slide on the microscope stage.

Locate Region of Interest: Using a low-power objective and conventional confocal mode,

locate the cells and the region of interest.

Switch to STED Imaging Mode: Switch to a high-power objective suitable for STED imaging

and engage the STED imaging mode.

Set Imaging Parameters:
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Excitation Laser Power: Use the lowest possible laser power that provides a sufficient

signal to minimize photobleaching.

Depletion Laser Power: Gradually increase the depletion laser power to achieve the

desired resolution. Higher power generally leads to better resolution but also increases the

risk of phototoxicity and photobleaching.

Pixel Size and Dwell Time: Set an appropriate pixel size (e.g., 20-30 nm) and pixel dwell

time to ensure adequate sampling and signal-to-noise ratio.

Detector Settings: Adjust the detector gain and offset to optimize the signal detection.

Image Acquisition: Acquire the STED image. It is often beneficial to acquire a confocal image

of the same region for comparison.

Image Processing: Process the acquired images using appropriate software to enhance

visualization and perform any necessary analysis.

Visualizing the Workflow and Principles
To better understand the concepts discussed, the following diagrams, generated using the DOT

language, illustrate the STED microscopy principle and a typical experimental workflow.
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Principle of Stimulated Emission Depletion (STED) Microscopy.
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General Experimental Workflow for STED Microscopy.
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For researchers aiming for the highest performance in STED microscopy, ATTO 565 stands out

as a superior choice among the compared rhodamine dyes. Its exceptional brightness, high

quantum yield, and robust photostability translate to higher resolution images with better signal-

to-noise ratios. While other rhodamine dyes like TMR can be utilized, they may present

limitations in terms of photostability and overall performance, particularly for demanding

applications such as live-cell or long-term STED imaging. The selection of the optimal dye will

ultimately depend on the specific experimental requirements, including the desired resolution,

the nature of the sample, and the available instrumentation. This guide provides the

foundational data and protocols to make an informed decision and to successfully implement

STED microscopy for advanced biological imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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